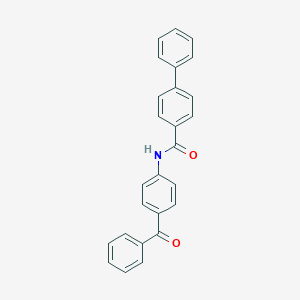
N-(4-benzoylphenyl)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzoylphenyl)-4-phenylbenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a biphenylcarboxamide moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-4-phenylbenzamide typically involves the amidation of 4-aminobenzophenone with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-benzoylphenyl)-4-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its photoreactive properties.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of photoreactive applications, the compound absorbs light energy and undergoes a photochemical reaction, leading to the formation of reactive intermediates that can covalently modify target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Known for its lipid-lowering properties and potential therapeutic applications in hyperlipidemia.
N-(4-Benzoylphenyl)-1H-Indole-2-Carboxamide: Studied for its effects on gene expression and potential use in treating cardiovascular diseases.
Pyrazoline Derivatives: These compounds share similar photoreactive properties and are used in various pharmaceutical and industrial applications.
Uniqueness
N-(4-benzoylphenyl)-4-phenylbenzamide stands out due to its unique combination of a benzoyl group and a biphenylcarboxamide moiety, which imparts distinct chemical reactivity and photoreactive properties. This makes it a valuable compound for research in photochemistry and materials science.
Properties
Molecular Formula |
C26H19NO2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C26H19NO2/c28-25(21-9-5-2-6-10-21)22-15-17-24(18-16-22)27-26(29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-18H,(H,27,29) |
InChI Key |
GGIKJLZDFDWKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














